Clorhidrato de 3-aminopropano-1-sulfonil fluoruro

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

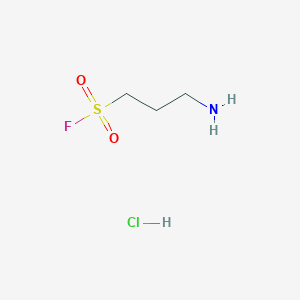

3-Aminopropane-1-sulfonyl fluoride hydrochloride is an organic compound with the molecular formula C3H9ClFNO2S. It is a sulfonyl fluoride derivative, known for its reactivity and utility in various chemical and biological applications. This compound is often used in research settings due to its unique properties and potential for diverse applications.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Reagent for Synthesis

3-Aminopropane-1-sulfonyl fluoride hydrochloride serves as a reagent in the synthesis of sulfonyl fluoride derivatives. It acts as a building block for more complex molecules, facilitating the creation of compounds with specific chemical functionalities. The compound is particularly useful in generating sulfonamides and other derivatives through nucleophilic substitution reactions.

Synthetic Routes

The synthesis typically involves:

- Starting Material : 3-Aminopropane-1-sulfonic acid.

- Fluorinating Agent : Sulfur tetrafluoride.

- Reaction Conditions : Controlled temperature and pressure to optimize yield and purity.

Biological Applications

Enzyme Inhibition Studies

The compound is extensively used in biological research to study enzyme inhibition mechanisms, particularly for serine proteases like trypsin and chymotrypsin. Its ability to form covalent bonds with serine residues allows it to irreversibly inhibit these enzymes, providing insights into their functions and roles in various physiological processes.

Case Study: Inhibition of Serine Proteases

In a study assessing the inhibitory effects of 3-Aminopropane-1-sulfonyl fluoride hydrochloride on serine proteases, the following results were observed:

| Enzyme Type | IC50 (μM) | Notes |

|---|---|---|

| Trypsin | 10 | Significant inhibition observed |

| Chymotrypsin | 15 | Effective at low concentrations |

| Macrophage Cell Line (J774A.1) | >200 | No significant effect on viability |

This demonstrates its effectiveness as a selective inhibitor while maintaining cell viability at higher concentrations.

Medicinal Research

Potential Pharmacological Agent

Research indicates that 3-Aminopropane-1-sulfonyl fluoride hydrochloride may have applications as a pharmacological agent due to its ability to modify biological targets. Its role in cholesterol metabolism has also been investigated, suggesting implications for lipid regulation and related health outcomes.

Industrial Applications

Material Development

In industrial settings, this compound is utilized in developing materials with specific chemical properties. For example, it can be employed in creating self-assembled monolayers for surface modification, enhancing material functionality in various applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminopropane-1-sulfonyl fluoride hydrochloride typically involves the reaction of 3-aminopropane-1-sulfonic acid with a fluorinating agent such as sulfur tetrafluoride. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl fluoride group. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of 3-Aminopropane-1-sulfonyl fluoride hydrochloride may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Análisis De Reacciones Químicas

Types of Reactions

3-Aminopropane-1-sulfonyl fluoride hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

Hydrolysis: The compound can hydrolyze in the presence of water or aqueous base to form 3-aminopropane-1-sulfonic acid and hydrogen fluoride.

Reduction: The sulfonyl fluoride group can be reduced to a sulfonamide under specific conditions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Hydrolysis Agents: Water, aqueous base

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed

Substitution Products: Depending on the nucleophile used, products such as sulfonamides, sulfonate esters, and sulfonate thioesters can be formed.

Hydrolysis Products: 3-Aminopropane-1-sulfonic acid and hydrogen fluoride

Reduction Products: Sulfonamides

Mecanismo De Acción

The mechanism of action of 3-Aminopropane-1-sulfonyl fluoride hydrochloride involves the interaction of the sulfonyl fluoride group with nucleophilic residues in target molecules. This interaction can lead to the formation of covalent bonds, resulting in the modification or inhibition of the target molecule’s function. The compound’s reactivity with nucleophiles makes it a valuable tool for studying enzyme mechanisms and protein structures.

Comparación Con Compuestos Similares

Similar Compounds

- 3-Aminopropane-1-sulfonic acid

- 3-Aminopropane-1-thiol

- 3-Aminopropane-1-sulfonyl chloride

Uniqueness

3-Aminopropane-1-sulfonyl fluoride hydrochloride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity and stability compared to other sulfonyl derivatives. This makes it particularly useful for applications requiring selective modification of nucleophilic residues in biological and chemical systems.

Actividad Biológica

3-Aminopropane-1-sulfonyl fluoride hydrochloride (APSF) is a sulfonyl fluoride compound that has garnered attention in biochemical research due to its significant biological activity, particularly as an inhibitor of serine proteases. This article delves into the biological mechanisms, applications, and relevant research findings associated with APSF.

Chemical Structure and Properties

APSF has the molecular formula C₃H₉ClFNO₂S. The presence of the sulfonyl fluoride functional group is critical for its reactivity, especially in biological systems. This compound is characterized by its ability to form covalent bonds with serine residues in enzymes, leading to irreversible inhibition of enzyme activity.

The primary mechanism by which APSF exerts its biological effects is through the covalent modification of serine residues in serine proteases. The sulfonyl fluoride group reacts with the hydroxyl group of serine, resulting in the formation of a sulfonyl-enzyme derivative. This modification effectively blocks the active site of the enzyme, inhibiting its catalytic activity.

The reaction can be summarized as follows:

This irreversible binding is crucial for its role as a protease inhibitor and can influence various biological pathways depending on the targeted enzyme.

Biological Applications

APSF has been utilized in various scientific research applications, particularly in studying protease functions and related physiological processes. Some notable applications include:

- Inhibition of Serine Proteases : APSF has shown effectiveness in inhibiting enzymes such as trypsin and chymotrypsin, which are vital for numerous biological processes including digestion and blood coagulation.

- Research on Cholesterol Regulation : Studies indicate that APSF may play a role in cholesterol metabolism, influencing lipid profiles and related health outcomes.

- Protein Interaction Studies : APSF is used to assess binding affinities and specificities towards serine proteases, helping elucidate potential off-target effects and selectivity compared to other inhibitors.

Comparative Analysis with Similar Compounds

The following table compares APSF with other known serine protease inhibitors:

| Compound Name | Structure/Functionality | Unique Features |

|---|---|---|

| 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride | Irreversible serine protease inhibitor | More stable at low pH; widely used in proteomics |

| Phenylmethylsulfonyl fluoride | Common serine protease inhibitor | Less stable than APSF; often used in similar applications |

| N-(2-Aminoethyl)benzenesulfonamide | Inhibitor of various enzymes | Different mechanism; focuses on amide bond interactions |

Research Findings

Recent studies have highlighted the importance of APSF in biochemical research:

- Serine Protease Inhibition : Research indicates that APSF effectively inhibits serine proteases by forming covalent bonds with active site serine residues. This has implications for understanding enzyme regulation and potential therapeutic applications .

- Selectivity Studies : Investigations into the selectivity of APSF reveal that while it effectively inhibits target enzymes, it may also interact with other amino acid residues, leading to unintended modifications. This highlights the need for careful evaluation of off-target effects during experimental applications .

- Synthesis Protocols : The synthesis of APSF typically involves several steps under mild reaction conditions, allowing for the production of a diverse set of sulfonyl fluorides. This process is valuable for expanding the library of biologically active compounds available for research .

Case Studies

A significant case study involved the application of APSF in cholesterol regulation research. The compound was shown to influence lipid metabolism pathways, demonstrating its potential utility beyond mere protease inhibition. Further investigations are ongoing to explore its broader implications in metabolic disorders.

Propiedades

IUPAC Name |

3-aminopropane-1-sulfonyl fluoride;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8FNO2S.ClH/c4-8(6,7)3-1-2-5;/h1-3,5H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTLYPNSUYALIQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CS(=O)(=O)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClFNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.